molecular formula C23H13ClFNO4 B5051486 [3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate

[3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate

Cat. No.: B5051486
M. Wt: 421.8 g/mol
InChI Key: VZVQJRJHXCAWMO-UDWIEESQSA-N
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Description

[3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate: is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the chlorophenyl group: This step involves the use of a chlorinated aromatic compound, often through a Friedel-Crafts acylation reaction.

    Formation of the fluorobenzoate ester: This is typically done by esterification of the corresponding benzoic acid with a fluorine substituent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the aromatic rings.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or thermal stability.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in biochemical assays to study enzyme activity or protein interactions.

Industry

    Coatings and Paints: The compound’s stability and reactivity make it suitable for use in specialized coatings.

    Electronics: Its electronic properties can be harnessed in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism by which [3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate exerts its effects depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their activity through binding to active sites or allosteric sites.

    Catalysis: As a ligand, it can stabilize transition states or intermediates, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzoate: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.

    [3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate: Similar but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in [3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate imparts unique electronic properties, making it more suitable for applications requiring specific electronic characteristics, such as in medicinal chemistry or materials science.

Properties

IUPAC Name

[3-[(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClFNO4/c24-16-7-4-6-15(13-16)21-26-20(23(28)30-21)12-14-5-3-8-17(11-14)29-22(27)18-9-1-2-10-19(18)25/h1-13H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQJRJHXCAWMO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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